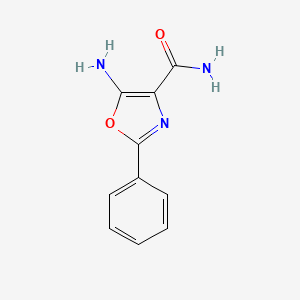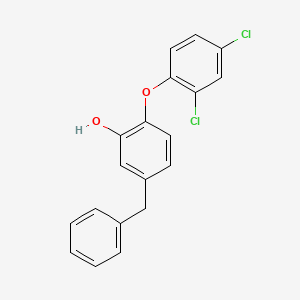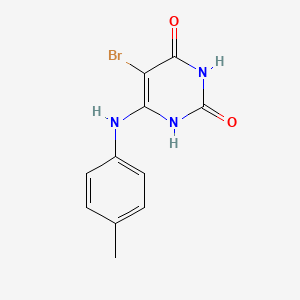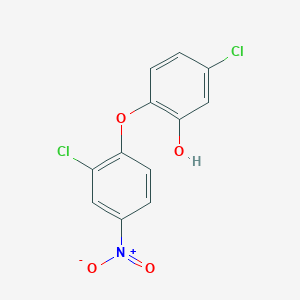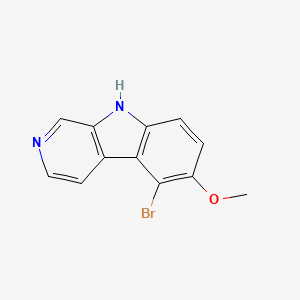
5-Bromo-6-methoxy-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methoxy-9H-beta-carboline: is a synthetic compound belonging to the family of beta-carboline alkaloids. Beta-carbolines are a class of indole-containing heterocyclic compounds that are widely distributed in nature and have diverse biological activities. These compounds are known for their pharmacological potential, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-9H-beta-carboline typically involves the bromination and methoxylation of a beta-carboline precursor. One common method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures . The reaction conditions are carefully controlled to ensure the selective bromination and methoxylation at the desired positions on the beta-carboline scaffold.
Industrial Production Methods: Industrial production of 5-Bromo-6-methoxy-9H-beta-carboline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxy-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted beta-carboline derivatives.
Scientific Research Applications
5-Bromo-6-methoxy-9H-beta-carboline has a wide range of scientific research applications, including:
Chemistry:
- Used as a building block for the synthesis of more complex beta-carboline derivatives.
- Studied for its reactivity and chemical properties.
Biology:
- Investigated for its potential as a neuroprotective agent.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine:
- Explored for its potential therapeutic effects in treating neurological disorders.
- Investigated for its antitumor and antimicrobial properties.
Industry:
- Used in the development of new pharmaceuticals and agrochemicals.
- Studied for its potential applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-9H-beta-carboline involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have neuroprotective and antidepressant effects. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
5-Bromo-8-methoxy-1-methyl-beta-carboline: A beta-carboline derivative with similar structural features but different substitution patterns.
9-Methyl-beta-carboline: Another beta-carboline compound known for its inhibitory properties on monoamine oxidase.
Comparison:
- Compared to 5-Bromo-8-methoxy-1-methyl-beta-carboline, the position of the methoxy and bromine groups can lead to different pharmacological effects and chemical reactivity.
- 9-Methyl-beta-carboline has a different substitution pattern and may exhibit different biological activities and mechanisms of action.
5-Bromo-6-methoxy-9H-beta-carboline: is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C12H9BrN2O |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
5-bromo-6-methoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9BrN2O/c1-16-10-3-2-8-11(12(10)13)7-4-5-14-6-9(7)15-8/h2-6,15H,1H3 |
InChI Key |
NXKWYFQQPHBFII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC3=C2C=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


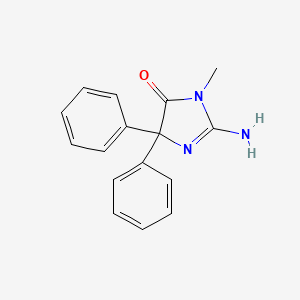
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)

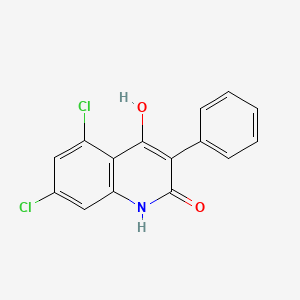
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)

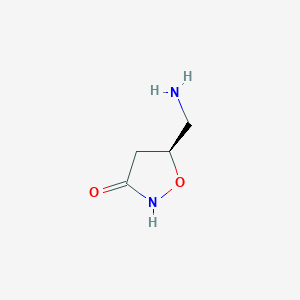
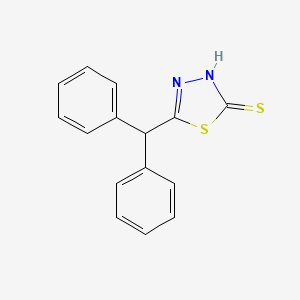
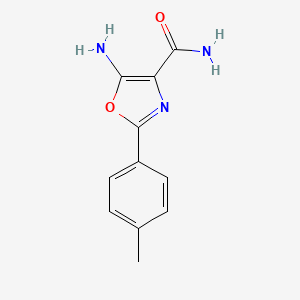
![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)
